

Technical Guide: 5-Fluoro-2-isopropyl-1H-benzimidazole

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Compound of Interest

Compound Name: 5-Fluoro-2-isopropyl-1H-benzimidazole

Cat. No.: B579664

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a fluorine atom and an isopropyl group into the benzimidazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its biological efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties, a putative synthesis protocol, and potential biological activities of **5-Fluoro-2-isopropyl-1H-benzimidazole**, based on the current scientific literature for structurally related compounds.

Physicochemical Properties

The exact experimental data for **5-Fluoro-2-isopropyl-1H-benzimidazole** is not readily available in the public domain. However, its fundamental properties can be calculated based on its chemical structure.

Table 1: Calculated Physicochemical Properties of **5-Fluoro-2-isopropyl-1H-benzimidazole**

Property	Value
Molecular Formula	C ₁₀ H ₁₁ FN ₂
Molecular Weight	178.21 g/mol
IUPAC Name	5-Fluoro-2-(propan-2-yl)-1H-benzimidazole
Canonical SMILES	CC(C)C1=NC2=CC3=C(C=C2N1)F
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2

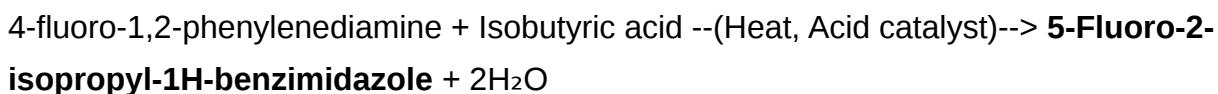
Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **5-Fluoro-2-isopropyl-1H-benzimidazole** is not documented in readily available literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of other 2-alkyl-benzimidazole derivatives.^{[1][2]} The most common approach is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthesis Protocol

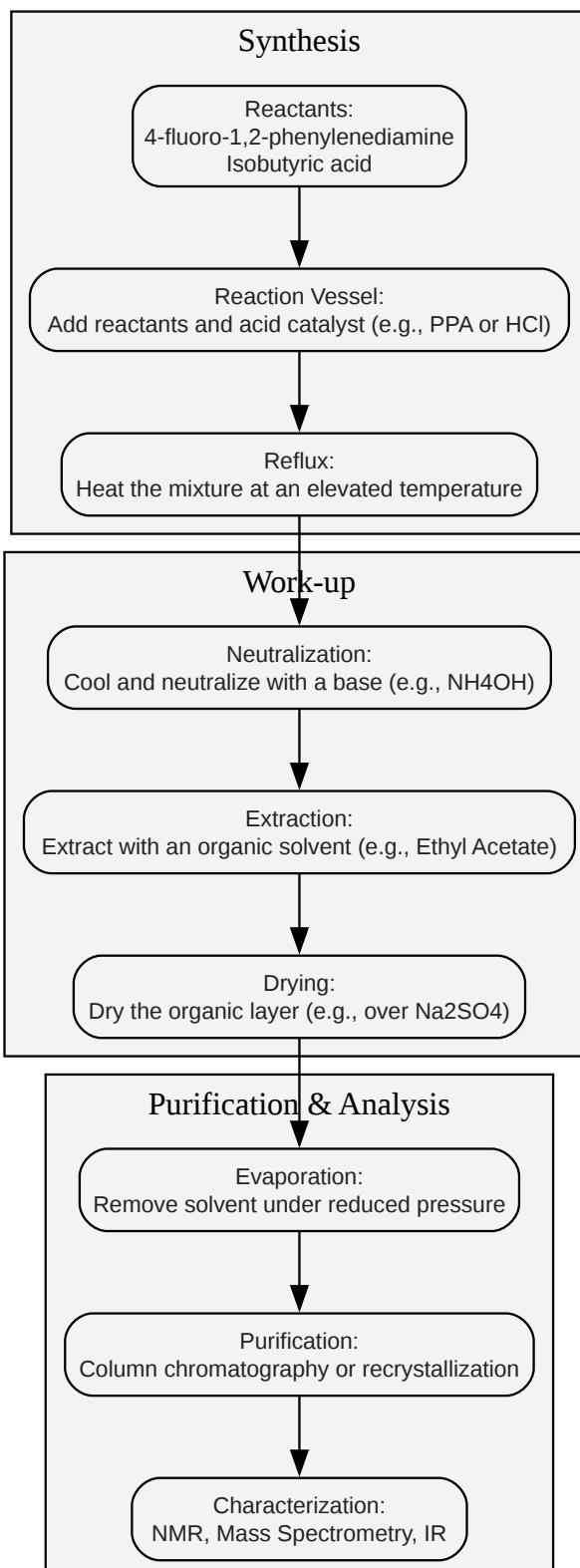
A likely synthetic pathway for **5-Fluoro-2-isopropyl-1H-benzimidazole** involves the reaction of 4-fluoro-1,2-phenylenediamine with isobutyric acid, or a more reactive derivative such as isobutryyl chloride or ethyl isobutyrimidate, often in the presence of a dehydrating agent or under acidic conditions.

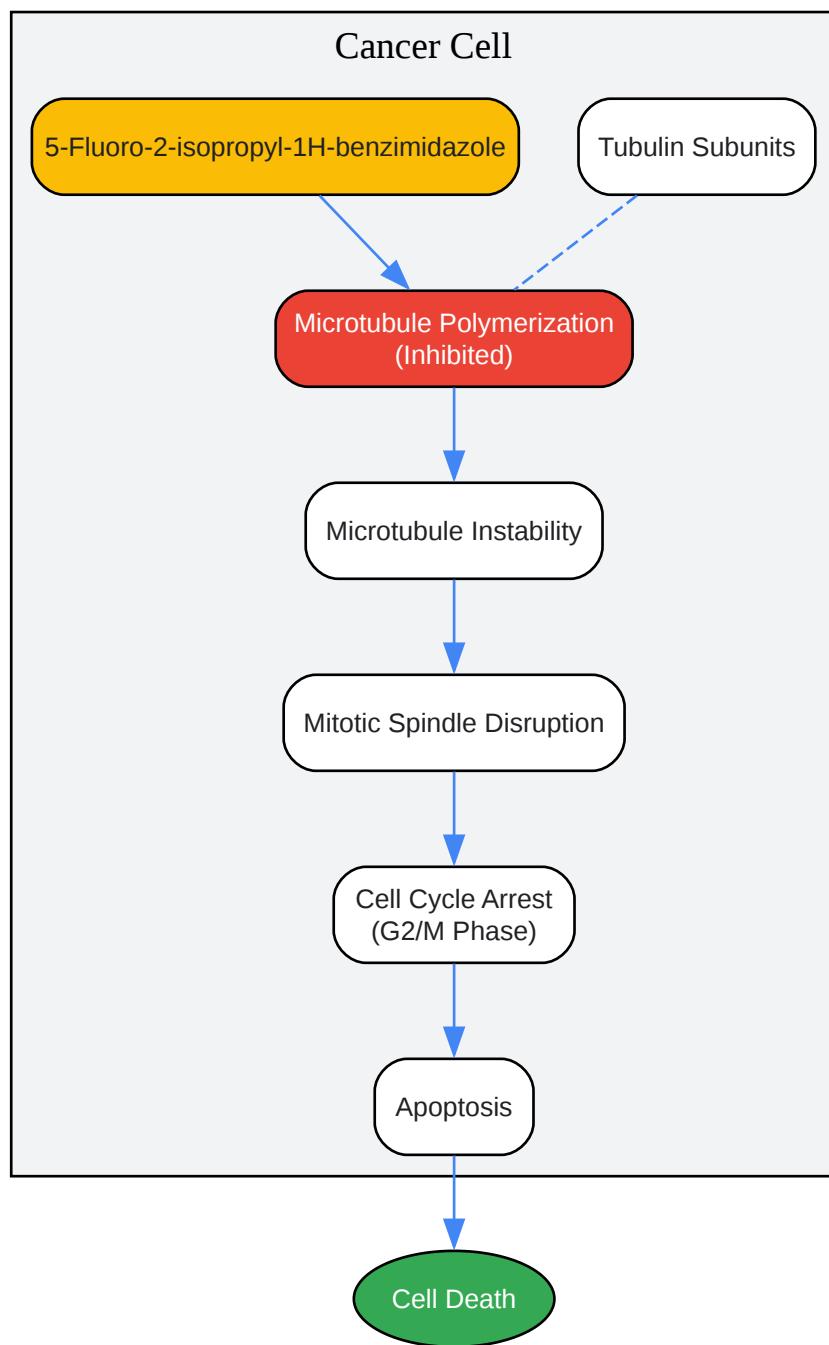
Reaction Scheme:



Experimental Workflow Diagram

The following diagram illustrates a general workflow for the proposed synthesis and purification.





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References

- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
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